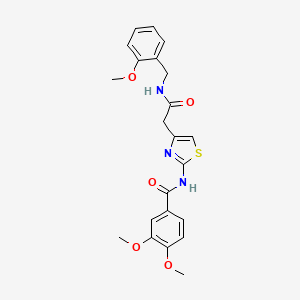
3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound are yet to be identified. Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s known that benzamides can interact with various targets in the body, leading to a wide range of effects . For instance, some benzamides show anti-platelet activity , which could be due to their interaction with platelet activation pathways.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential wide range of activities. For instance, its antioxidant activity could be linked to the body’s oxidative stress pathways . Its antimicrobial and antifungal activities suggest it may interfere with the growth and reproduction pathways of microorganisms .
Pharmacokinetics
The pharmacokinetics of benzamides can vary widely depending on their chemical structure . These properties greatly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antioxidant activity, it could help neutralize harmful free radicals in the body . Its antimicrobial and antifungal activities suggest it could inhibit the growth of certain microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins present in the body could interact with the compound, potentially altering its effects .
生物活性
3,4-Dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, particularly focusing on its implications in pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Introduction of the methoxy and amine functional groups.
- Amide bond formation with benzoyl derivatives.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cancer progression.
- Antiviral Properties : Preliminary studies indicate that it may enhance intracellular levels of antiviral proteins, potentially inhibiting viral replication.
Antitumor Effects
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance:
- Case Study : In vitro tests demonstrated that certain analogs inhibited cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.
Antiviral Activity
Research has highlighted the compound's potential against viral infections:
- Mechanism : By increasing levels of APOBEC3G, a protein known to inhibit HBV replication, the compound may serve as a promising candidate for antiviral therapy.
Data Table: Biological Activities and Effects
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antiviral | Enhanced APOBEC3G levels leading to HBV inhibition | |
| Enzyme Inhibition | Inhibition of kinase activity |
Research Findings
- Antitumor Activity : A study reported that compounds with similar structures significantly reduced tumor growth in xenograft models, suggesting robust anticancer properties.
- Antiviral Studies : Another investigation focused on the anti-HBV activity demonstrated that the compound could effectively reduce viral load in infected cell cultures.
- Pharmacokinetics : Research into the pharmacokinetic profiles revealed favorable absorption and distribution characteristics, indicating potential for therapeutic use.
特性
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-17-7-5-4-6-15(17)12-23-20(26)11-16-13-31-22(24-16)25-21(27)14-8-9-18(29-2)19(10-14)30-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGSDTOUAUCKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














